molecular formula C10H7BrO4 B13967943 6-Bromo-5-methoxy-2-benzofurancarboxylic acid CAS No. 63272-67-3

6-Bromo-5-methoxy-2-benzofurancarboxylic acid

Cat. No.: B13967943
CAS No.: 63272-67-3
M. Wt: 271.06 g/mol
InChI Key: ZZMWRZVPUOJYEX-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-2-benzofurancarboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This particular compound, with its unique bromine and methoxy substituents, is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-2-benzofurancarboxylic acid typically involves the bromination of 5-methoxy-2-benzofurancarboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-2-benzofurancarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Corresponding aldehydes or acids.

    Reduction: Alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

6-Bromo-5-methoxy-2-benzofurancarboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-Bromo-5-methoxy-2-benzofurancarboxylic acid is not well-documented. like other benzofuran derivatives, it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methoxy-2-benzofurancarboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the benzofuran ring can lead to distinct interactions with biological targets and different chemical behavior compared to other benzofuran derivatives .

Properties

CAS No.

63272-67-3

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

IUPAC Name

6-bromo-5-methoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7BrO4/c1-14-8-2-5-3-9(10(12)13)15-7(5)4-6(8)11/h2-4H,1H3,(H,12,13)

InChI Key

ZZMWRZVPUOJYEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)C(=O)O)Br

Origin of Product

United States

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